molecular formula C17H17N3 B6163312 2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine CAS No. 1048972-72-0

2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine

Cat. No. B6163312
CAS RN: 1048972-72-0
M. Wt: 263.3
InChI Key:
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Description

Molecular Structure Analysis

The molecular structure of “2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine” can be represented by the InChI code: 1S/C5H9N3/c6-2-1-5-3-7-8-4-5/h3-4H,1-2,6H2, (H,7,8) and the InChI key: FUIJRCNCJHRODM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine” has a molecular weight of 111.15 . It is a liquid at room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine' involves the reaction of 3,5-diphenyl-1H-pyrazole-4-carbaldehyde with ethylamine, followed by reduction of the resulting imine to yield the desired product.", "Starting Materials": [ "3,5-diphenyl-1H-pyrazole-4-carbaldehyde", "ethylamine", "reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: React 3,5-diphenyl-1H-pyrazole-4-carbaldehyde with excess ethylamine in a suitable solvent (e.g. ethanol) to form the imine intermediate.", "Step 2: Add a reducing agent (e.g. sodium borohydride) to the reaction mixture to reduce the imine to the desired product, 2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine.", "Step 3: Purify the product by recrystallization or column chromatography." ] }

CAS RN

1048972-72-0

Product Name

2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine

Molecular Formula

C17H17N3

Molecular Weight

263.3

Purity

95

Origin of Product

United States

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